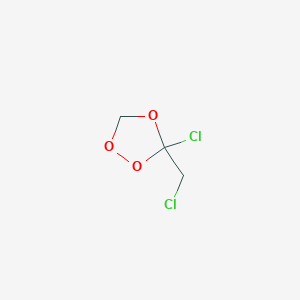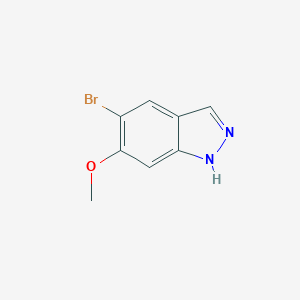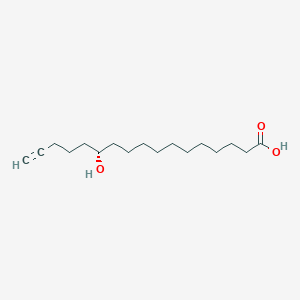![molecular formula C14H24N4O4 B115988 1-acetyl-N-[1-[[1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide CAS No. 145196-52-7](/img/structure/B115988.png)
1-acetyl-N-[1-[[1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-N-[1-[[1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide, commonly known as Acetyl-Leu-Val-Arg-aldehyde or Ac-DEVD-CHO, is a peptide aldehyde that has been widely studied for its potential applications in scientific research. This compound is a member of a class of compounds known as caspase inhibitors, which are used to regulate programmed cell death, or apoptosis. In
科学的研究の応用
Ac-DEVD-CHO has been widely studied for its potential applications in scientific research. One of the primary applications of this compound is in the study of apoptosis, or programmed cell death. Caspases are a family of proteases that play a key role in the regulation of apoptosis, and Ac-DEVD-CHO is a potent inhibitor of caspase-3, one of the key caspases involved in apoptosis. By inhibiting caspase-3, Ac-DEVD-CHO can be used to study the role of apoptosis in a wide range of biological processes, including development, disease, and aging.
作用機序
Ac-DEVD-CHO works by binding to the active site of caspase-3, preventing the enzyme from cleaving its normal substrates. This inhibition of caspase-3 activity leads to the inhibition of apoptosis, as caspase-3 is a key regulator of this process. The mechanism of action of Ac-DEVD-CHO has been extensively studied, and it is now well understood how this compound works to inhibit caspase-3 activity.
Biochemical and Physiological Effects:
Ac-DEVD-CHO has a number of biochemical and physiological effects, primarily related to its inhibition of caspase-3 activity. By inhibiting caspase-3, Ac-DEVD-CHO can prevent apoptosis, which can have a number of different effects depending on the specific biological process being studied. For example, in studies of cancer, inhibition of apoptosis can lead to increased cell survival and proliferation, which can contribute to the growth and spread of tumors. In other contexts, such as studies of neurodegenerative diseases, inhibition of apoptosis may be beneficial, as it can prevent the death of neurons and other cells.
実験室実験の利点と制限
One of the primary advantages of Ac-DEVD-CHO for lab experiments is its potency as a caspase-3 inhibitor. This compound is highly effective at inhibiting caspase-3 activity, which makes it an ideal tool for studying the role of apoptosis in a wide range of biological processes. However, there are also some limitations to the use of Ac-DEVD-CHO in lab experiments. For example, this compound may have off-target effects on other caspases or enzymes, which can complicate the interpretation of experimental results. Additionally, the use of caspase inhibitors like Ac-DEVD-CHO can sometimes lead to unexpected outcomes, such as the activation of alternative cell death pathways.
将来の方向性
There are a number of future directions for research on Ac-DEVD-CHO and related compounds. One area of interest is the development of more specific and selective caspase inhibitors, which can help to minimize off-target effects and improve the accuracy of experimental results. Another area of interest is the exploration of the role of apoptosis in various disease processes, including cancer, neurodegenerative diseases, and autoimmune disorders. Finally, there is also interest in the development of new therapeutic approaches that target caspases and other components of the apoptosis pathway, with the goal of developing new treatments for a wide range of diseases.
合成法
Ac-DEVD-CHO can be synthesized through a number of different methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and chemical synthesis. Solid-phase peptide synthesis involves the use of a solid support, such as resin, to which the peptide is attached. The peptide is then built up one amino acid at a time, with each amino acid being added in a specific order. Solution-phase peptide synthesis involves the use of a solution of amino acids, which are then combined in a specific order to form the peptide. Chemical synthesis involves the use of chemical reactions to synthesize the peptide.
特性
CAS番号 |
145196-52-7 |
|---|---|
製品名 |
1-acetyl-N-[1-[[1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
分子式 |
C14H24N4O4 |
分子量 |
312.36 g/mol |
IUPAC名 |
1-acetyl-N-[1-[[1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H24N4O4/c1-8(12(20)15-4)16-13(21)9(2)17-14(22)11-6-5-7-18(11)10(3)19/h8-9,11H,5-7H2,1-4H3,(H,15,20)(H,16,21)(H,17,22) |
InChIキー |
RRWGYKVAYODAQH-NGZCFLSTSA-N |
異性体SMILES |
C[C@H](C(=O)N[C@@H](C)C(=O)NC)NC(=O)[C@@H]1CCCN1C(=O)C |
SMILES |
CC(C(=O)NC(C)C(=O)NC)NC(=O)C1CCCN1C(=O)C |
正規SMILES |
CC(C(=O)NC(C)C(=O)NC)NC(=O)C1CCCN1C(=O)C |
配列 |
PAA |
同義語 |
Ac-Pro-Ala-Ala-NHMe acetylprolyl-alanyl-alanine-N-methylamide N-acetyl-L-prolyl-D-alanyl-L-alanine-N'-methylamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B115914.png)
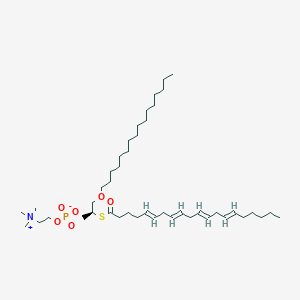
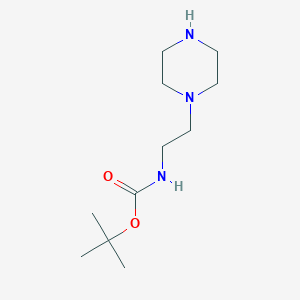

![N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide](/img/structure/B115924.png)

